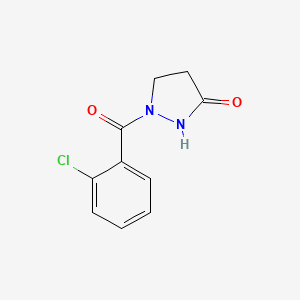

1-(2-Chlorobenzoyl)pyrazolidin-3-one

Description

Overview of Pyrazolidinone Core Structure in Medicinal Chemistry and Organic Synthesis

The pyrazolidinone ring is a five-membered heterocyclic scaffold containing two adjacent nitrogen atoms and a carbonyl group. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Pyrazolidinone derivatives have been investigated for a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The versatility of the pyrazolidinone core allows for the introduction of various substituents at different positions, enabling chemists to modulate the compound's physicochemical properties and biological activity.

In organic synthesis, the pyrazolidinone ring serves as a valuable building block for constructing more complex molecular architectures. researchgate.net Synthetic strategies for creating the pyrazolidinone core often involve the cyclization of hydrazine (B178648) derivatives with suitable three-carbon synthons, such as α,β-unsaturated esters or β-hydroxy esters. researchgate.netcsic.es The reactivity of the pyrazolidinone ring itself also allows for further functionalization, making it a versatile scaffold in the synthesis of novel compounds. researchgate.net

Significance of Benzoyl and Halogenated Substituents in Chemical Biology and Drug Discovery

The incorporation of benzoyl and halogenated substituents into organic molecules is a common strategy in drug discovery and chemical biology to enhance their therapeutic potential and to probe biological systems.

Benzoyl Group: The benzoyl group, consisting of a benzene (B151609) ring attached to a carbonyl group, can influence a molecule's properties in several ways. wikipedia.org The carbonyl group can act as a hydrogen bond acceptor, facilitating interactions with biological targets like proteins. nih.govresearchgate.net The aromatic ring can participate in π-stacking interactions, further contributing to binding affinity. nih.gov Furthermore, the benzoyl moiety can impact the molecule's metabolic stability and pharmacokinetic profile. researchgate.net In organic synthesis, the benzoyl group is sometimes used as a protecting group for alcohols and amines due to its stability and the relative ease of its removal. wikipedia.org

Halogenated Substituents: Halogen atoms, such as chlorine, are frequently introduced into drug candidates to modulate their physicochemical and pharmacological properties. researchgate.net The presence of a halogen can increase a compound's lipophilicity, which can improve its ability to cross cell membranes. nih.gov Halogens are electron-withdrawing, which can alter the electronic properties of the molecule and influence its reactivity and binding interactions. youtube.com Moreover, halogen atoms can participate in specific non-covalent interactions known as halogen bonds, where the halogen acts as a Lewis acid, which can contribute to the stability of a ligand-target complex. acs.org The introduction of halogens has been shown to have a positive impact on the biological effects of many drug molecules, improving their potency and pharmacokinetic properties. researchgate.netnih.gov

Research Context of 1-(2-Chlorobenzoyl)pyrazolidin-3-one within the Broader Pyrazolidinone Chemical Space

Research on 1-(2-Chlorobenzoyl)pyrazolidin-3-one is part of a broader effort to explore the chemical space of pyrazolidinone derivatives. Scientists synthesize and study a variety of substituted pyrazolidinones to understand how different functional groups affect their chemical and biological properties. The specific combination of the 2-chlorobenzoyl group attached to the pyrazolidinone core in 1-(2-Chlorobenzoyl)pyrazolidin-3-one allows researchers to investigate the interplay between these different structural components.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| 1-(4-Chlorobenzoyl)pyrazolidin-3-one | C10H9ClN2O2 | 224.64 |

Scope and Objectives of Academic Research on the Compound

The academic research on 1-(2-Chlorobenzoyl)pyrazolidin-3-one generally encompasses several key objectives:

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorobenzoyl)pyrazolidin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c11-8-4-2-1-3-7(8)10(15)13-6-5-9(14)12-13/h1-4H,5-6H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFRXJZJMXCOST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(NC1=O)C(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Spectroscopic Analysis in Research

Advanced Spectroscopic Methods for Structure Elucidation

Spectroscopy is the primary tool for determining the detailed molecular structure of organic compounds. By probing how the molecule interacts with electromagnetic radiation, chemists can map out its carbon-hydrogen framework, identify functional groups, and confirm its molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For 1-(2-Chlorobenzoyl)pyrazolidin-3-one, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrazolidinone ring and the 2-chlorobenzoyl group. The methylene (B1212753) protons (-CH₂-) of the pyrazolidinone ring would likely appear as complex multiplets due to their diastereotopic nature and coupling to each other. The aromatic protons of the chlorobenzoyl group would present as a set of multiplets in the downfield region (typically 6.5-8.5 ppm), with their specific chemical shifts and coupling patterns being characteristic of an ortho-substituted benzene (B151609) ring.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the two carbonyl carbons (one amide, one ketone), the carbons of the pyrazolidinone ring, and the six carbons of the aromatic ring. The carbon atom bonded to the chlorine would have a characteristic chemical shift, and its signal could be identified through various NMR techniques.

Expected ¹H and ¹³C NMR Data (Illustrative) Note: The following table is an illustrative example of expected chemical shifts based on similar structures. Actual experimental values may vary.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyrazolidinone -CH₂- | 2.5 - 3.0 (m) | ~30-40 |

| Pyrazolidinone -CH₂-N- | 3.8 - 4.2 (m) | ~45-55 |

| Aromatic -CH | 7.2 - 7.8 (m) | ~125-135 |

| Aromatic C-Cl | - | ~130-140 |

| Aromatic C-C=O | - | ~135-145 |

| Carbonyl C=O (Amide) | - | ~165-175 |

| Carbonyl C=O (Ketone) | - | ~170-180 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of 1-(2-Chlorobenzoyl)pyrazolidin-3-one would be dominated by strong absorption bands corresponding to its two carbonyl groups. The amide carbonyl (within the pyrazolidinone ring) and the ketone carbonyl (of the benzoyl group) would likely appear as distinct, strong peaks in the region of 1650-1750 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹), C-N stretching, and C-C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹). The C-Cl stretch would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Expected IR Absorption Bands (Illustrative) Note: This table presents typical absorption ranges for the functional groups present in the molecule.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C=O (Amide) | Stretch | 1680 - 1720 |

| C=O (Ketone) | Stretch | 1660 - 1700 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-N | Stretch | 1180 - 1360 |

| C-Cl | Stretch | 600 - 800 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For 1-(2-Chlorobenzoyl)pyrazolidin-3-one (molecular formula C₁₀H₉ClN₂O₂), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to a monoisotopic mass of 224.0353 g/mol . A characteristic isotopic pattern would be observed for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in two peaks at m/z 224 and 226.

Electron ionization (EI) would cause the molecular ion to fragment in a predictable manner. Key fragmentation pathways would likely involve the cleavage of the benzoyl group, leading to fragments such as the 2-chlorobenzoyl cation (m/z 139/141) and the pyrazolidinone radical cation. Further fragmentation of these ions would provide additional structural confirmation.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated systems.

The UV-Vis spectrum of 1-(2-Chlorobenzoyl)pyrazolidin-3-one, dissolved in a suitable solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima (λ_max) characteristic of the electronic transitions within the chlorobenzoyl chromophore. These typically include π → π* transitions, which are expected for the aromatic ring and carbonyl groups. The presence of the conjugated system generally results in strong absorptions in the 200-400 nm range. For similar pyrazolidinone derivatives, absorption maxima are often observed around 280-290 nm.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with high precision.

A successful single-crystal X-ray diffraction analysis of 1-(2-Chlorobenzoyl)pyrazolidin-3-one would confirm its atomic connectivity and provide definitive information about its solid-state conformation. It would reveal the planarity of the pyrazolidinone ring and the dihedral angle between this ring and the 2-chlorobenzoyl substituent. Furthermore, it would elucidate how the molecules pack in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonding or π-stacking that stabilize the crystal structure. For a related compound, (1Z)-1-(4-chlorobenzylidene)-5-(4-methoxyphenyl)-3-oxopyrazolidin-1-ium-2-ide, crystallographic analysis showed the pyrazolidine (B1218672) ring to be planar and nearly coplanar with the chlorobenzyl ring. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This data is used to verify the empirical formula of a newly synthesized substance.

For 1-(2-Chlorobenzoyl)pyrazolidin-3-one, with the molecular formula C₁₀H₉ClN₂O₂, the theoretical elemental composition would be calculated. Experimental results from an elemental analyzer must fall within a narrow margin of error (typically ±0.4%) of these theoretical values to confirm the compound's purity and elemental makeup.

Theoretical Elemental Composition

| Element | Symbol | Atomic Weight | Percentage (%) |

| Carbon | C | 12.01 | 53.47 |

| Hydrogen | H | 1.01 | 4.04 |

| Chlorine | Cl | 35.45 | 15.78 |

| Nitrogen | N | 14.01 | 12.47 |

| Oxygen | O | 16.00 | 14.24 |

Computational and Theoretical Studies of 1 2 Chlorobenzoyl Pyrazolidin 3 One and Analogues

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of the molecular system, offering detailed information about its electronic properties and behavior.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometric parameters of molecules. For N-acyl pyrazolidinone systems, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the most stable molecular geometry through optimization. ekb.egresearchgate.net This process calculates key structural parameters, providing a foundational understanding of the molecule's three-dimensional shape.

The optimization process yields critical data on bond lengths, bond angles, and dihedral angles that define the molecule's conformation. For analogues like pyrazolyl quinolinone derivatives, DFT has been successfully used to confirm planar structures and analyze the geometric effects of different substituents. ekb.eg In the case of 1-(2-Chlorobenzoyl)pyrazolidin-3-one, DFT would elucidate the precise spatial arrangement of the 2-chlorobenzoyl group relative to the pyrazolidin-3-one (B1205042) ring, accounting for steric and electronic interactions.

Table 1: Key Geometric Parameters Determined by DFT

| Parameter | Description | Significance |

|---|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Indicates the strength and type of chemical bonds. |

| Bond Angles | The angle formed between three connected atoms. | Defines the molecule's local shape and steric strain. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity and electronic properties. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov

A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps in understanding the charge transfer interactions that can occur within the molecule. ekb.eg For analogues of 1-(2-Chlorobenzoyl)pyrazolidin-3-one, such as pyrazolyl quinolinone derivatives, FMO analysis has been used to quantify their electronic properties and reactivity. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Related Properties for Pyrazolyl Quinolinone Analogues Data presented is for illustrative purposes based on pyrazolyl quinolinone derivatives and does not represent 1-(2-Chlorobenzoyl)pyrazolidin-3-one directly. researchgate.net

| Compound Analogue | EHOMO (a.u.) | ELUMO (a.u.) | Energy Gap (ΔE) (a.u.) | Chemical Hardness (η) | Electronegativity (χ) |

|---|---|---|---|---|---|

| Analogue 1 (X=H) | -6.1654 | -2.8680 | 3.2974 | 1.6487 | 4.5167 |

| Analogue 2 (X=CH3) | -6.0689 | -2.7930 | 3.2760 | 1.6380 | 4.4309 |

| Analogue 3 (X=OCH3) | -6.0991 | -2.8157 | 3.2833 | 1.6417 | 4.4574 |

| Analogue 4 (X=Cl) | -6.2416 | -3.0157 | 3.2259 | 1.6130 | 4.7338 |

Molecular Electrostatic Potential (MEP) Analysis for Charge Distribution

Molecular Electrostatic Potential (MEP) analysis is a valuable method for visualizing the charge distribution on a molecule's surface. ekb.eg It helps identify the regions that are rich or deficient in electrons, which is crucial for predicting how a molecule will interact with other species. MEP maps use a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net

For molecules like 1-(2-Chlorobenzoyl)pyrazolidin-3-one, MEP analysis would typically show a significant negative potential (red or yellow) around the carbonyl oxygen atoms due to the presence of lone pair electrons. researchgate.netnih.gov Conversely, positive potential (blue) would be localized around hydrogen atoms. nih.gov This information is instrumental in understanding non-covalent interactions, such as hydrogen bonding, and predicting reactive sites. ekb.eg

Theoretical Investigation of Reaction Mechanisms and Selectivity in Acylation

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the corresponding energy barriers. This approach can be used to understand the selectivity observed in chemical reactions, such as the acylation of the pyrazolidin-3-one core.

Theoretical studies, often using DFT, can model the entire reaction pathway. For instance, in organocatalytic reactions leading to heterocyclic products like oxazolidinones, computational methods have been used to elucidate complex multi-step mechanisms and determine the rate- and stereoselectivity-determining steps. nih.gov A similar approach applied to the acylation of pyrazolidin-3-one would involve calculating the energy profiles for acylation at different positions, thereby predicting the most favorable reaction pathway and explaining the observed regioselectivity. This analysis would clarify the role of catalysts and the stability of intermediates involved in the synthesis of 1-(2-Chlorobenzoyl)pyrazolidin-3-one.

Molecular Modeling and Simulation Approaches

Beyond quantum calculations on static structures, molecular modeling and simulation offer insights into the dynamic behavior and conformational landscape of molecules.

Conformational Analysis and Energy Minimization

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its physical properties and biological activity. Molecules like 1-(2-Chlorobenzoyl)pyrazolidin-3-one can exist in multiple conformations due to the rotation around single bonds and the flexibility of the five-membered ring.

Computational methods are used to systematically explore the potential energy surface by rotating key dihedral angles, such as the one connecting the benzoyl group to the pyrazolidinone nitrogen. mdpi.com For each resulting conformation, an energy minimization calculation is performed to find the nearest local energy minimum. By comparing the energies of all stable conformers, the global minimum energy structure—the most stable and populated conformation—can be identified. mdpi.comresearchgate.net Studies on similar heterocyclic systems have successfully used a combination of DFT calculations and NMR experiments to characterize the conformational preferences of molecules in solution. mdpi.comnih.gov This analysis provides a detailed picture of the molecule's preferred shape and the energy barriers between different conformations.

Molecular Dynamics Simulations for Dynamic Behavior

Furthermore, the flexibility of the five-membered pyrazolidinone ring can be assessed. The ring can adopt various puckered conformations, and MD simulations can map the transitions between these states. The presence and stability of intramolecular hydrogen bonds, as well as the dynamics of intermolecular hydrogen bonds with solvent molecules, are also readily studied. This information is crucial for understanding the molecule's solubility and how it might present itself to a binding partner, such as a protein active site.

Table 1: Representative Analysis from a Hypothetical Molecular Dynamics Simulation of 1-(2-Chlorobenzoyl)pyrazolidin-3-one

| Analyzed Parameter | Description | Hypothetical Finding |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time, indicating structural stability. | The molecule reaches a stable conformation after 2 ns, with an average RMSD of 1.5 Å. |

| Dihedral Angle (C=O)—N—C(Aryl)—C(Cl) | Tracks the rotation around the N-aroyl bond, revealing conformational preferences. | Two major conformational states are observed, centered around -30° and +150°. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule exposed to the solvent, relating to solubility. | The polar carbonyl and chlorine groups show high SASA values, suggesting significant solvent interaction. |

| Radial Distribution Function (g(r)) | Describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. | A high peak for water oxygen around the pyrazolidinone carbonyl group indicates strong hydrogen bonding. |

Structure-Property Relationships through Computational Approaches

A key concept in this analysis is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. For 1-(2-Chlorobenzoyl)pyrazolidin-3-one, the electron-withdrawing nature of the carbonyl groups and the chlorinated aromatic ring is expected to lower the energy of the LUMO, making the molecule a potential electrophile.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In an MEP map, electron-rich regions (prone to electrophilic attack) are typically colored red, while electron-poor regions (prone to nucleophilic attack) are colored blue. For this compound, the oxygen atom of the pyrazolidinone carbonyl group would be expected to show a region of high negative potential (red), making it a likely site for interaction with electrophiles or hydrogen bond donors. Conversely, the carbonyl carbon and the regions near the hydrogen atoms on the pyrazolidinone ring would show positive potential (blue).

Table 2: Predicted Reactivity Descriptors for a Pyrazolidinone Analogue using DFT (B3LYP/6-31G)*

| Descriptor | Definition | Calculated Value (a.u.) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.254 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.088 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 0.166 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -0.171 |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 0.083 |

| Electrophilicity Index (ω) | μ2 / 2η | 0.176 |

Computational methods, particularly DFT, are highly effective in predicting the spectroscopic signatures of molecules, which can be invaluable for structural confirmation and interpretation of experimental data. Theoretical calculations can provide predicted infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra.

For 1-(2-Chlorobenzoyl)pyrazolidin-3-one, calculating the vibrational frequencies can predict its IR spectrum. This theoretical spectrum would show characteristic peaks for the different functional groups present. For instance, two distinct carbonyl (C=O) stretching frequencies would be predicted: one for the amide carbonyl in the benzoyl group and another for the ketone carbonyl within the pyrazolidinone ring. The amide C=O stretch is typically observed at a lower wavenumber than a ketone due to resonance. The calculations would also predict frequencies for C-N, C-H, and C-Cl stretching and bending vibrations. Comparing the calculated spectrum with an experimental one can help assign the observed bands to specific molecular motions. asianpubs.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govresearchgate.net These calculations provide theoretical chemical shifts for each unique proton and carbon atom in the molecule. For 1-(2-Chlorobenzoyl)pyrazolidin-3-one, distinct signals would be predicted for the protons on the aromatic ring, which would be influenced by the electron-withdrawing chlorine atom and the carbonyl group. The methylene (B1212753) (-CH₂-) protons in the pyrazolidinone ring would also have characteristic predicted shifts. These theoretical values, when correlated with experimental data, can be a powerful tool for unambiguous structure elucidation. nih.gov

Table 3: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data for 1-(2-Chlorobenzoyl)pyrazolidin-3-one

| Spectroscopic Data | Hypothetical Experimental Value | Calculated Value (DFT) | Assignment |

|---|---|---|---|

| IR Frequency (cm⁻¹) | 1725 cm⁻¹ | 1730 cm⁻¹ | C=O Stretch (Pyrazolidinone Ring) |

| IR Frequency (cm⁻¹) | 1680 cm⁻¹ | 1685 cm⁻¹ | C=O Stretch (Amide) |

| ¹³C NMR Shift (ppm) | 170.5 ppm | 171.2 ppm | C=O Carbon (Pyrazolidinone Ring) |

| ¹³C NMR Shift (ppm) | 165.8 ppm | 166.5 ppm | C=O Carbon (Amide) |

| ¹H NMR Shift (ppm) | ~4.1 ppm | 4.15 ppm | -CH₂- adjacent to N-acyl |

The 2-chlorobenzoyl group attached to the nitrogen atom of the pyrazolidinone ring significantly influences the electronic properties and, consequently, the reactivity of the entire molecule. Computational analysis can precisely quantify these effects. The chlorine atom and the carbonyl group are both electron-withdrawing, but they operate through different mechanisms.

The chlorine atom exerts a strong inductive effect (-I), pulling electron density from the benzene (B151609) ring through the sigma bond. It also has a weaker, deactivating resonance effect (+R) due to its lone pairs. The ortho position of the chlorine atom introduces steric hindrance and can influence the preferred conformation of the benzoyl group relative to the pyrazolidinone ring.

The benzoyl group's carbonyl function is strongly electron-withdrawing via both induction and resonance (-R). It pulls electron density from the pyrazolidinone nitrogen, which can decrease the nucleophilicity of this nitrogen and increase the acidity of the N-H proton in the parent pyrazolidinone structure (though in this N-substituted case, it affects the electron density of the adjacent methylene protons).

Computational methods can model these effects by calculating atomic charges and mapping electron density distribution. Natural Bond Orbital (NBO) analysis, for example, can be used to study charge transfer interactions between different parts of the molecule. Such an analysis would likely show a significant delocalization of the nitrogen lone pair towards the benzoyl carbonyl group, confirming the resonance effect. This withdrawal of electron density would make the pyrazolidinone ring's carbonyl carbon more electrophilic compared to an unsubstituted pyrazolidinone.

Table 4: Calculated Mulliken Atomic Charges on Key Atoms of a 1-(2-Chlorobenzoyl)pyrazolidin-3-one Model

| Atom | Description | Calculated Charge (e) | Inferred Electronic Effect |

|---|---|---|---|

| O(1) | Pyrazolidinone Carbonyl Oxygen | -0.55 | High negative charge; nucleophilic site. |

| C(3) | Pyrazolidinone Carbonyl Carbon | +0.62 | High positive charge; electrophilic site. |

| O(2) | Benzoyl Carbonyl Oxygen | -0.58 | High negative charge due to polarization. |

| C(6) | Benzoyl Carbonyl Carbon | +0.65 | Highly electrophilic due to adjacent O and N. |

| N(1) | Acyl-substituted Nitrogen | -0.40 | Electron density reduced by benzoyl group. |

| Cl | Chlorine on Benzene Ring | -0.15 | Inductively withdrawing, leading to a net negative charge. |

Structure Activity Relationship Sar and Mechanistic Investigations of Pyrazolidinone Derivatives

General SAR Principles in Pyrazolidinone Chemistry

The pyrazolidinone core is a versatile scaffold that can be modified at several positions, primarily the N1 and N2 atoms of the heterocyclic ring, as well as the carbon atoms at positions 4 and 5. Structure-Activity Relationship (SAR) studies have established several key principles governing the activity of this class of compounds. slideshare.net

The nature of the substituent at the N1 position is a critical determinant of biological activity. Generally, the introduction of aryl or substituted aryl groups at this position leads to significant interactions with biological targets. The type and position of substituents on this aryl ring can fine-tune the compound's potency and selectivity. For instance, in a series of pyrazolone (B3327878) derivatives tested for anti-inflammatory activity, the presence of specific substituents on an N1-phenyl ring was found to be crucial for potency. japsonline.com

Impact of the 2-Chlorobenzoyl Moiety on Biological Activity

The "1-(2-Chlorobenzoyl)pyrazolidin-3-one" molecule features two key components attached to the pyrazolidinone core: a benzoyl group and a chlorine atom at the ortho (2-position) of the phenyl ring. Both elements are expected to significantly influence the compound's biological profile.

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. The introduction of a chlorine atom, as seen in the 2-chlorobenzoyl moiety, can have several effects. Halogens, particularly chlorine, can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes.

Furthermore, a chlorine atom can act as a hydrogen bond acceptor and participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a biological target. nih.gov The position of the halogen is critical; an ortho-substitution can induce a specific conformational twist in the benzoyl group relative to the pyrazolidinone ring, which may be favorable for fitting into a specific binding pocket. Studies on other heterocyclic compounds have shown that halogen substitution can lead to a significant enhancement in affinity for biological targets. nih.gov For example, a pyrazole-thiazolidinone derivative bearing a chloro substituent was found to be highly active against C. albicans. nih.gov This highlights the potential of halogenation to modulate the biological activity of heterocyclic scaffolds.

The benzoyl group is a significant pharmacophoric feature. The carbonyl oxygen of the benzoyl moiety is a strong hydrogen bond acceptor, capable of forming crucial interactions with receptor sites. nih.gov The aromatic phenyl ring can engage in various non-covalent interactions, including π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and hydrophobic interactions within the binding pocket of a protein. mdpi.com

The benzoylpiperidine fragment, for instance, is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.com The benzoyl portion often anchors the ligand within a lipophilic channel of the target enzyme or receptor. mdpi.com Studies on C-benzoyl-1,2,3-triazole derivatives have demonstrated that this group is essential for binding to the benzodiazepine (B76468) receptor, with its activity being modulated by other substituents on the molecule. nih.gov Therefore, the benzoyl group in "1-(2-Chlorobenzoyl)pyrazolidin-3-one" is predicted to be a key element for molecular recognition and binding to its biological targets.

Mechanistic Insights into Biological Interactions at the Molecular Level

To fully comprehend the biological effects of "1-(2-Chlorobenzoyl)pyrazolidin-3-one," it is essential to investigate its interactions at the molecular level, including its potential to inhibit enzymes and bind to specific receptors.

Pyrazolidinone and related pyrazolone derivatives have been identified as inhibitors of various enzymes. researchgate.net For example, certain pyrazolylbenzotriazinone derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapy. nih.gov Kinetic analysis of such inhibition can reveal the mechanism by which the compound exerts its effect, such as competitive, non-competitive, or uncompetitive inhibition.

A study on substituted pyrazoline derivatives as inhibitors of alcohol dehydrogenase (ADH) used targeted structural modifications to alter electronic and steric interactions within the enzyme's active site. rwu.edu This type of analysis helps to build a pharmacophore model and methodologically improve enzyme affinity. Given its structure, "1-(2-Chlorobenzoyl)pyrazolidin-3-one" could potentially inhibit enzymes where a hydrophobic pocket can accommodate the chlorobenzoyl group and where key hydrogen bonds can be formed.

The table below summarizes the enzyme inhibition data for several pyrazole (B372694) and triazole derivatives, illustrating the potential range of activity for this class of compounds.

| Compound Class | Enzyme Target | Inhibition Value (IC₅₀) | Reference Compound | Reference Value (IC₅₀) |

|---|---|---|---|---|

| Methyl Phenyl-Substituted Triazole Derivative (12d) | Acetylcholinesterase (AChE) | 0.73 ± 0.54 µM | - | - |

| Methyl Phenyl-Substituted Triazole Derivative (12d) | α-Glucosidase | 36.74 ± 1.24 µM | Acarbose | - |

| Methyl Phenyl-Substituted Triazole Derivative (12d) | Urease | 19.35 ± 1.28 µM | - | - |

| Methyl Phenyl-Substituted Triazole Derivative (12m) | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 µM | - | - |

| Pyrazolobenzotriazinone Derivative | Cyclooxygenase-2 (COX-2) | - | Celecoxib | - |

Data adapted from studies on related triazole and pyrazole derivatives. nih.govnih.gov

The interaction of small molecules with protein receptors is a cornerstone of pharmacology. mdpi.comupi.edu Pyrazolidinone derivatives could potentially bind to a variety of receptors, including G-protein coupled receptors (GPCRs). For example, a novel pyrano-pyrrolo derivative, S33138, showed high affinity and selectivity for dopamine (B1211576) D₃ receptors over D₂ receptors. nih.gov Binding assays, typically using radiolabeled ligands, are employed to determine the affinity (expressed as Ki or Kd values) of a compound for a specific receptor.

The structural features of "1-(2-Chlorobenzoyl)pyrazolidin-3-one" suggest it could interact with receptors that have a binding site complementary to its shape and electronic properties. The 2-chlorobenzoyl group could fit into a hydrophobic pocket, while the pyrazolidinone core could form hydrogen bonds with the receptor. Competition binding assays, where the ability of the test compound to displace a known radiolabeled ligand is measured, would be essential to identify its receptor targets and determine its binding affinity. nih.gov Studies on the binding of pyrazolone and pyrazolidine (B1218672) derivatives to bovine serum albumin have also been conducted, providing insights into their potential for protein binding in vivo. nih.gov

The following table presents receptor binding affinities for representative compounds from classes related to pyrazolidinones, indicating the potential for high-affinity interactions.

| Compound | Receptor Target | Binding Affinity (pKᵢ) |

|---|---|---|

| S33138 (Pyrano-pyrrolo derivative) | Dopamine D₃ (human) | 8.7 |

| S33138 (Pyrano-pyrrolo derivative) | Dopamine D₂ₗ (human) | 7.1 |

| Haloperidol | Dopamine D₃ (human) | 8.5 |

| Haloperidol | Dopamine D₂ₗ (human) | 8.6 |

| C-benzoyl-1,2,3-triazole derivative (11a) | Benzodiazepine Receptor | High Activity |

Data adapted from studies on related heterocyclic compounds. nih.govnih.gov

Signaling Pathway Modulation (e.g., Formyl Peptide Receptor 1 (FPR1), Cyclooxygenase, Lipoxygenase)

Pyrazolidinone derivatives have been investigated for their ability to modulate key signaling pathways involved in inflammation. Their mechanism of action often involves the inhibition of specific receptors and enzymes that play a crucial role in the inflammatory cascade, such as Formyl Peptide Receptor 1 (FPR1), cyclooxygenase (COX), and lipoxygenase (LOX).

Formyl Peptide Receptor 1 (FPR1)

FPR1 is a G protein-coupled receptor that is a key regulator of neutrophil activation; its overactivation can lead to chronic inflammation and tissue damage. cgu.edu.twnih.gov Pyrazolidinone carboxamide derivatives have been identified as effective and selective inhibitors of FPR1-activated neutrophils. cgu.edu.twacs.org In one study, several pyrazolidinone carboxamide compounds demonstrated selective inhibition of FPR1-induced superoxide (B77818) anion production and elastase release in neutrophils with submicromolar IC₅₀ values, while showing no effect on the FPR2 pathway. nih.govacs.org

Binding assays confirmed that these compounds act as direct antagonists of FPR1. nih.gov Molecular docking and dynamic simulations have provided insights into their binding modes, showing interactions with key residues within the FPR1 binding site. acs.org Specifically, compounds 10 , 11 , 12 , and 21 from a studied series effectively reduced superoxide anion generation in neutrophils stimulated by the FPR1 agonist fMLF. acs.org

| Compound | IC₅₀ (μM) for Superoxide Anion Inhibition |

|---|---|

| 10 | 0.33 ± 0.03 |

| 11 | 0.29 ± 0.04 |

| 12 | 0.40 ± 0.20 |

| 21 | 0.65 ± 0.12 |

Cyclooxygenase (COX) and Lipoxygenase (LOX)

Cyclooxygenase and lipoxygenase are key enzymes in the metabolic pathway of arachidonic acid, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. rsc.orgwikipedia.org The pyrazolidinone derivative 1-phenyl-3-pyrazolidinone, commonly known as phenidone (B1221376), is recognized as a dual inhibitor of both 5-lipoxygenase and cyclooxygenase. nih.gov

Studies on phenidone and its derivatives have shown their ability to downregulate the expression of adhesion molecules (E-selectin, ICAM-1, and VCAM-1) on stimulated human umbilical vascular endothelial cells (HUVEC) in a dose-dependent manner. nih.gov This action subsequently reduces leukocyte adhesion, a critical step in the inflammatory response. nih.govnih.gov Among the tested derivatives, 4,4-Dimethyl-phenidone was identified as the most effective compound. nih.gov

| Compound | Reported Activity | IC₅₀ (μM) for Adhesion Molecule Downregulation |

|---|---|---|

| Phenidone | Dual COX/LOX inhibitor | - |

| 4-Methyl-phenidone | LOX/COX inhibitor | - |

| 4,4-Dimethyl-phenidone | LOX/COX inhibitor | 273 |

| 5-Methyl-phenidone | LOX/COX inhibitor | - |

| 5-Phenyl-phenidone | LOX/COX inhibitor | - |

Comparative SAR Studies with Other Pyrazolidinone Analogues and Scaffold Modifications

Structure-activity relationship (SAR) studies of pyrazolidinone derivatives have provided valuable insights for optimizing their inhibitory activities. These studies often involve modifying the core pyrazolidinone scaffold and comparing the resulting analogues.

In the context of FPR1 inhibition, SAR studies on pyrazolidinone carboxamide derivatives revealed that the nature of the substituent on the amide side chain is crucial for potency. nih.gov It was found that incorporating electron-withdrawing groups on a thiazole (B1198619) ring within this side chain was essential for achieving high inhibitory activity. nih.gov

For the inhibition of lipoxygenase, SAR studies of phenidone derivatives indicated a correlation between increased lipophilicity and enhanced inhibitory potency. nih.gov Derivatives such as 4,4-dimethyl-phenidone and 5-phenyl-phenidone were found to inhibit the expression of adhesion molecules more effectively than the parent compound, phenidone. nih.gov

Scaffold modification represents a key strategy in medicinal chemistry to discover novel agents with improved activity and selectivity. In the pursuit of potent anticancer agents, researchers have investigated the isosteric replacement of an imidazolidinone motif with a pyrazolidinone scaffold. researchgate.net This line of research has also explored modifications such as replacing the five-membered imidazolidinone ring with six-membered rings like pyrimidone or tetrahydropyrimidone. researchgate.net

Biological Activity Spectrum and Potential Targets for Pyrazolidinone Derivatives

Antimicrobial Research Applications

The pyrazolidinone scaffold is a key structural component in a variety of compounds investigated for their antimicrobial properties. Research has demonstrated that derivatives of this chemical class exhibit activity against a range of bacterial and fungal pathogens.

Antibacterial Activities

Pyrazolidinone derivatives have shown notable antibacterial efficacy, particularly against Gram-positive bacteria. In various studies, these compounds have demonstrated significant inhibitory effects on the growth of bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action for some quinolone-based pyrazolidinedione derivatives is believed to involve the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication.

In one study, novel synthesized pyrazolidinone derivatives were screened for antibacterial activity. The results indicated promising activity against several bacterial strains. For instance, an oxime derivative of a pyrazolidinone compound exhibited significant antibacterial activity against E. coli TolC, B. subtilis, and S. aureus with Minimum Inhibitory Concentration (MIC) values of 4, 10, and 20 µg/mL, respectively. nih.gov This particular derivative was also found to be a weak dual inhibitor of the E. coli MurA and MurB enzymes, which are involved in the biosynthesis of the bacterial cell wall. nih.gov

Another study on pyrazolo-1,2-benzothiazine acetamides, which share structural similarities with pyrazolidinones, reported potent antibiotic activity against different strains of S. aureus, including methicillin-resistant (MRSA) and multidrug-resistant (MDR-SA) strains. beilstein-journals.org Specifically, compound 7h from this study showed a MIC90 of 8.0 μg/mL against these resistant strains. beilstein-journals.org

Antibacterial Activity of Selected Pyrazolidinone and Related Derivatives

| Compound Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrazolidinone Oxime Derivative | E. coli TolC | 4 µg/mL | nih.gov |

| Pyrazolidinone Oxime Derivative | B. subtilis | 10 µg/mL | nih.gov |

| Pyrazolidinone Oxime Derivative | S. aureus | 20 µg/mL | nih.gov |

| Pyrazolo-1,2-benzothiazine acetamide (B32628) (7h) | S. aureus (Susceptible, MRSA, MDR-SA) | 8 µg/mL | beilstein-journals.org |

| Pyrazolo-1,2-benzothiazine acetamide (7b) | S. aureus (Susceptible, MRSA, MDR-SA) | 16 µg/mL | beilstein-journals.org |

Antifungal Activities

In addition to their antibacterial properties, pyrazolidinone derivatives have been investigated for their potential as antifungal agents. Studies have shown that certain derivatives exhibit potent activity against various fungal species, including Candida albicans. The antifungal activity of these compounds is often compared to standard drugs like fluconazole.

For example, a study on the synthesis and antimicrobial activity of a series of pyrazolidin-3-one (B1205042) derivatives found that the newly synthesized compounds showed significant inhibition of growth against Candida albicans. Another research effort focusing on novel oxazolidin-2-one-linked 1,2,3-triazole derivatives, which are structurally related to pyrazolidinones, reported excellent antimycotic activity. One of the synthesized compounds displayed superior activity against Mucor hiemalis with a MIC of 2 µg/mL, compared to the standard drug itraconazole (B105839) which had a MIC of 4 µg/mL. rsc.org

Antifungal Activity of Selected Pyrazolidinone and Related Derivatives

| Compound Type | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrazolidin-3-one Derivatives | Candida albicans | Significant Inhibition | |

| Oxazolidin-2-one-linked 1,2,3-triazole (4k) | Mucor hiemalis | 2 µg/mL | rsc.org |

| Oxazolidin-2-one-linked 1,2,3-triazole (4d) | Trichosporon cutaneum | 2 µg/mL | rsc.org |

Research on Antimalarial Potential (e.g., Inhibition of Plasmodium Shikimate Pathway)

The pyrazole (B372694) and pyrazoline scaffolds, closely related to pyrazolidinones, are considered important pharmacophores in the search for new antimalarial agents. nih.govnih.gov The emergence of drug-resistant strains of the Plasmodium parasite necessitates the discovery of novel drugs that act on new targets. nih.gov One such target is the shikimate pathway, which is essential for the parasite but absent in humans, making it an attractive target for selective drug development.

Research on pyrazolylpyrazoline derivatives has shown promising in vivo antimalarial activity against Plasmodium berghei. nih.gov Furthermore, some of these compounds demonstrated higher potency than chloroquine (B1663885) against a chloroquine-resistant strain of P. falciparum. nih.gov The mechanism of action for some of these compounds is suggested to be through an antifolate pathway, targeting enzymes like dihydrofolate reductase (DHFR). nih.gov While direct inhibition of the Plasmodium shikimate pathway by pyrazolidinone derivatives is not extensively documented, the known antimalarial activity of related pyrazole compounds suggests this as a plausible area for future investigation.

Anti-inflammatory and Immunomodulatory Research

Pyrazolidinone derivatives have a long history of being investigated for their anti-inflammatory properties. nih.gov Their ability to modulate the immune response, particularly the activity of neutrophils, has been a key area of research.

Inhibition of Key Inflammatory Mediators

The anti-inflammatory effects of pyrazolidinone derivatives are often attributed to their ability to inhibit key mediators of inflammation, such as prostaglandins (B1171923) and leukotrienes. This is typically achieved through the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov

For example, a study on pyrazoline derivatives showed that some compounds exhibited potent anti-inflammatory activity, even greater than the standard drug indomethacin, in a carrageenan-induced paw edema model. nih.gov One of the most potent compounds in this study was also found to be a significant inhibitor of lipoxygenase, with an IC50 of 80 µM. nih.gov Another study on pyrazolo[1,5-a]quinazolines identified compounds that could inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in the inflammatory response. mdpi.com

Modulation of Neutrophil Activation and Inflammatory Response

Neutrophils play a central role in the inflammatory response, and their over-activation can lead to tissue damage. researchgate.net Pyrazolidinone derivatives have been identified as effective inhibitors of neutrophil activation. researchgate.net

In one study, pyrazolidinone carboxamide derivatives were found to selectively inhibit formyl peptide receptor 1 (FPR1), a key regulator of neutrophil activation. researchgate.net This inhibition led to a decrease in superoxide (B77818) anion production and elastase release by neutrophils, with some compounds showing submicromolar IC50 values. researchgate.net In a mouse model of acute respiratory distress syndrome (ARDS), one of the lead compounds significantly reduced pulmonary inflammation and neutrophil elastase activity. researchgate.net This highlights the potential of pyrazolidinone derivatives to control neutrophil-mediated inflammation.

Inhibition of Neutrophil Activation by Pyrazolidinone Carboxamide Derivatives

| Activity | Target | Effect | Reference |

|---|---|---|---|

| Inhibition of Superoxide Anion Production | FPR1 | Submicromolar IC50 | researchgate.net |

| Inhibition of Elastase Release | FPR1 | Submicromolar IC50 | researchgate.net |

| Reduction of Pulmonary Inflammation | In vivo ARDS model | Significant | researchgate.net |

Anticancer Research and Cytotoxic Potential

The pyrazolidinone scaffold is a prominent feature in the design of novel anticancer agents. Numerous studies have demonstrated the significant cytotoxic potential of pyrazolidinone and pyrazoline derivatives against a variety of human cancer cell lines. These compounds have been shown to induce cell cycle arrest and apoptosis, highlighting their potential as effective chemotherapeutic agents. nih.govnih.gov

The anticancer activity of these derivatives is often attributed to their ability to interact with various cellular targets, including protein kinases and DNA. nih.gov For instance, certain pyrazole derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and have shown excellent cytotoxicity against breast cancer cells. nih.gov The substitution pattern on the pyrazole ring has been found to be crucial for enhancing anticancer efficacy and tumor selectivity. nih.gov

The following table summarizes the cytotoxic activity of several pyrazoline and pyrazolidinone derivatives against various cancer cell lines, providing insight into the potential of this class of compounds.

Table 1: Cytotoxic Activity of Pyrazolidinone and Pyrazoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3-(4-fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (1b) | HepG-2 | 6.78 | nih.gov |

| 3-(4-chlorophenyl)-5-(3,4,5-trimethoxythiphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (2b) | HepG-2 | 16.02 | nih.gov |

| 3-(4-chlorophenyl)-5-(3-bromo-4-hydroxy-5-methoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (5b) | A549 | < 29.48 | nih.gov |

| 3-(4-bromo-phenyl)-5-(3-bromo-4-hydroxy-5-methoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (6b) | A549 | < 29.48 | nih.gov |

| Compound 47 (a 6-pyrazolinylcoumarin derivative) | CCRF-CEM (Leukemia) | 1.88 | researchgate.net |

| Compound 47 (a 6-pyrazolinylcoumarin derivative) | MOLT-4 (Leukemia) | 1.92 | researchgate.net |

| Pyrazole derivative 1 | HCT-116 (Colon) | 4.2 | nih.gov |

Other Investigational Biological Activities

Beyond their anticancer potential, pyrazolidinone derivatives have been explored for a range of other biological activities, underscoring the versatility of this chemical scaffold.

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous diseases. Pyrazolone (B3327878) and pyrazoline derivatives have demonstrated significant antioxidant properties. nih.govresearchgate.net The well-known drug Edaravone, which features a pyrazolone core, is a potent antioxidant used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. mdpi.com

The antioxidant activity of these compounds is often evaluated through their ability to scavenge free radicals, as measured by assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, and their capacity to reduce lipid peroxidation. nih.govresearchgate.net The following table presents the antioxidant activity of some pyrazolone derivatives.

Table 2: Antioxidant Activity of Pyrazolone Derivatives

| Compound Series | Assay | Activity | Reference |

|---|---|---|---|

| Phenyl-pyrazolone derivatives | DPPH radical scavenging | Potent antioxidant capacity | mdpi.com |

| Pyrazolone derivatives (PYZ1-PYZ10) | Inhibition of Malonaldehyde (MDA) formation | Potent antioxidant effect (PYZ2, PYZ3, PYZ7, PYZ8, PYZ9, and PYZ10) | nih.gov |

Antidepressant and Neuroprotective Potential

Derivatives of pyrazoline have been investigated for their potential as antidepressant and neuroprotective agents. nih.govresearchgate.net Depression is often associated with low levels of neurotransmitters, and pyrazoline-containing molecules have been reported as potential inhibitors of monoamine oxidase (MAO) enzymes, which are responsible for the degradation of these neurotransmitters. nih.gov

The antidepressant-like activity of pyrazoline derivatives has been evaluated in animal models using tests such as the forced swimming test and the tail suspension test. researchgate.net Furthermore, the neuroprotective effects of these compounds are often linked to their antioxidant and anti-inflammatory properties. researchgate.net

Enzyme Target Identification Beyond Inflammation

The therapeutic effects of pyrazolidinone and pyrazoline derivatives can be attributed to their interaction with various enzymes. Beyond their well-documented role in targeting inflammatory enzymes, these compounds have been shown to inhibit other key enzymes implicated in various diseases.

One of the most significant non-inflammatory enzyme targets for pyrazoline derivatives is monoamine oxidase (MAO). nih.govresearchgate.net MAO exists in two isoforms, MAO-A and MAO-B, which are involved in psychiatric and neurological disorders, respectively. researchgate.net Pyrazolines derived from chalcones have shown selectivity towards MAO-A inhibition. researchgate.net

Furthermore, some pyrazole derivatives have been identified as inhibitors of other enzymes such as acetylcholinesterase, which is a target in Alzheimer's disease therapy, and DNA gyrase, a crucial enzyme in bacteria, suggesting their potential as antimicrobial agents. nih.govmdpi.com

Table 3: Enzyme Inhibitory Activity of Pyrazolidinone and Pyrazoline Derivatives

| Compound Class | Enzyme Target | Potential Therapeutic Application | Reference |

|---|---|---|---|

| Pyrazoline derivatives | Monoamine Oxidase-A (MAO-A) | Depression | nih.gov |

| Aminoalkanol derivatives | Acetylcholinesterase | Alzheimer's Disease | nih.gov |

| Quinazolinone-hydrazone derivatives | DNA Gyrase | Bacterial Infections | mdpi.com |

Advanced Applications and Future Research Directions

Role as Synthetic Intermediates in the Production of Agrochemicals and Fine Chemicals

Pyrazolidinone derivatives are valued as intermediates in the synthesis of a wide array of chemical products, including those with applications in agriculture and fine chemical industries. The reactivity of the pyrazolidinone ring allows for various chemical modifications, making it a versatile starting point for the construction of more complex molecules. While specific documentation detailing the large-scale use of 1-(2-Chlorobenzoyl)pyrazolidin-3-one as a synthetic intermediate in the agrochemical and fine chemical sectors is not extensively available in public literature, the general utility of the pyrazolidinone scaffold suggests its potential in these areas.

Nitrogen-containing heterocyclic compounds are integral to the development of many agrochemicals, such as fungicides and herbicides. researchgate.net The structural motifs present in 1-(2-Chlorobenzoyl)pyrazolidin-3-one could be elaborated to produce novel active ingredients for crop protection. For instance, the synthesis of prothioconazole, a broad-spectrum fungicide, involves key intermediates containing a triazole ring, highlighting the importance of nitrogenous heterocycles in this field. researchgate.netgoogle.com

In the realm of fine chemicals, pyrazolidinone derivatives can serve as precursors to dyes, photographic materials, and specialty polymers. The ability to functionalize the pyrazolidinone ring at various positions allows for the fine-tuning of the physicochemical properties of the resulting molecules, a crucial aspect in the design of high-performance chemicals.

Development as Chemical Probes for Elucidating Biological Pathways

Chemical probes are essential tools for dissecting complex biological processes. These small molecules are designed to interact with specific biological targets, such as proteins, to help elucidate their functions. The development of reactive fluorescent probes, for example, allows for the visualization and tracking of target molecules within living cells. nih.gov

While there is no direct evidence of 1-(2-Chlorobenzoyl)pyrazolidin-3-one being developed as a chemical probe, its pyrazolidinone core presents opportunities for such applications. The scaffold can be functionalized with reporter groups, such as fluorophores or affinity tags, to create probes for specific biological targets. The design of such probes often involves a "clickable" handle, a chemical moiety that allows for the easy attachment of the reporter group via bioorthogonal chemistry. frontiersin.org Given the synthetic tractability of the pyrazolidinone ring, the incorporation of such functionalities is a feasible strategy.

The potential biological activities of pyrazolidinone derivatives make them attractive candidates for the development of chemical probes aimed at studying enzymes, receptors, and other proteins involved in disease pathways.

Integration into Hybrid Molecules and Conjugates for Synergistic Effects

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with enhanced biological activity, improved selectivity, or a more favorable pharmacokinetic profile. The resulting hybrid molecules may exhibit synergistic effects, where the combined activity is greater than the sum of the individual components.

The 1-(2-Chlorobenzoyl)pyrazolidin-3-one scaffold is a suitable candidate for integration into hybrid molecules. Its structure can be linked to other bioactive moieties, such as other heterocyclic rings or natural product fragments, to create novel chemical entities. The synthesis of such hybrids can be facilitated by modern synthetic methodologies, including click chemistry, which allows for the efficient and specific connection of different molecular building blocks.

For example, the pyrazolidinone core could be conjugated with molecules known to have complementary biological activities, such as antimicrobial or anticancer agents, to develop new therapeutics with improved efficacy and potentially reduced drug resistance.

Prospects for Rational Drug Design Based on Modified Pyrazolidinone Scaffolds

The pyrazolidinone scaffold is considered a valuable starting point for rational drug design. nih.gov By systematically modifying the structure of 1-(2-Chlorobenzoyl)pyrazolidin-3-one, medicinal chemists can explore the structure-activity relationships (SAR) and optimize the compound's interaction with a specific biological target.

Computational modeling and virtual screening techniques can be employed to predict how different derivatives of the pyrazolidinone scaffold will bind to a target protein. nih.gov This in silico approach can help prioritize the synthesis of compounds with the highest likelihood of success, thereby accelerating the drug discovery process.

The pyrazolidinone ring offers multiple sites for chemical modification, including the nitrogen and carbon atoms of the heterocyclic core, as well as the chlorobenzoyl substituent. This allows for the creation of a diverse library of derivatives with a wide range of physicochemical properties. The exploration of this chemical space is a promising avenue for the discovery of new drugs for various diseases.

| Modification Site | Potential Impact on Activity | Example of Modification |

| N1-position of the pyrazolidinone ring | Altering solubility and membrane permeability | Addition of alkyl or aryl groups |

| C4-position of the pyrazolidinone ring | Modulating binding affinity to the target | Introduction of various substituents |

| C5-position of the pyrazolidinone ring | Influencing stereochemistry and target interaction | Substitution with different functional groups |

| 2-Chlorobenzoyl group | Affecting electronic properties and binding mode | Substitution of the chlorine atom or the phenyl ring |

Emerging Methodologies in Pyrazolidinone Research

High-throughput screening (HTS) is a powerful technology for rapidly evaluating the biological activity of large numbers of compounds. nih.govsemanticscholar.org The creation of a combinatorial library of derivatives based on the 1-(2-Chlorobenzoyl)pyrazolidin-3-one scaffold would enable the efficient screening of these compounds against a wide range of biological targets. ijcce.ac.ir

The synthesis of such a library can be achieved using automated or semi-automated chemical synthesis platforms. The subsequent screening of the library in cell-based or biochemical assays can identify "hit" compounds with desired biological activities. nih.gov These hits can then be further optimized through medicinal chemistry efforts to develop lead compounds for drug development. The identification of novel pyrazolidinone derivatives as antibacterial agents from an in-house library screening demonstrates the potential of this approach. nih.gov

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize the environmental impact of chemical processes. dntb.gov.ua The development of sustainable and eco-friendly methods for the synthesis of 1-(2-Chlorobenzoyl)pyrazolidin-3-one and its derivatives is an active area of research.

This includes the use of greener solvents, catalysts, and reaction conditions. For example, visible light-promoted synthesis offers a mild and efficient alternative to traditional synthetic methods that often require harsh reagents and high temperatures. rsc.org One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can also contribute to a more sustainable process by reducing waste and energy consumption. The development of such green synthetic routes will be crucial for the environmentally responsible production of pyrazolidinone-based compounds in the future.

Conclusion and Outlook

Summary of Key Academic Contributions and Findings

Academic research into the pyrazolidinone scaffold has established it as a versatile pharmacophore with a wide spectrum of biological activities. The core structure is a foundational element in the development of various therapeutic agents. researchgate.net Key findings for the broader class of pyrazolidin-3-one (B1205042) derivatives, which provide a contextual basis for understanding 1-(2-Chlorobenzoyl)pyrazolidin-3-one, are summarized below.

Synthesis and Chemical Properties: The synthesis of pyrazolidin-3-one derivatives is well-documented in chemical literature. A common and effective method involves the cyclocondensation reaction between α,β-unsaturated esters and hydrazine (B178648) hydrate (B1144303) or its derivatives. researchgate.net Another established route is the reaction of β-hydroxy esters with hydrazine. researchgate.net These synthetic strategies offer robust pathways to generate a library of substituted pyrazolidinones, including N-acylated variants like the 1-(2-Chlorobenzoyl) derivative. The chemical structure, featuring a pyrazolidin-3-one ring attached to a 2-chlorobenzoyl group, suggests specific steric and electronic properties conferred by the ortho-substituted chlorine atom on the benzoyl ring, which can influence its reactivity and biological interactions.

Biological Activities of Analogues: While specific studies on 1-(2-Chlorobenzoyl)pyrazolidin-3-one are not extensively reported, research on analogous compounds has revealed significant biological potential. The pyrazolidinone class is noted for a variety of pharmacological effects. For instance, the closely related analogue, 1-(4-Chlorobenzoyl)pyrazolidin-3-one, has been investigated within the fields of pharmacology and medicinal chemistry. ontosight.ai The broader class of pyrazolidinone derivatives has demonstrated a range of activities, highlighting the therapeutic potential of this heterocyclic system.

| Compound Class/Analogue | Reported Biological Activity | Reference |

|---|---|---|

| Pyrazolidin-3-one Derivatives | Anti-inflammatory | ontosight.ai |

| Pyrazolidin-3-one Derivatives | Analgesic | ontosight.ai |

| Pyrazolidin-3-one Derivatives | Antipyretic | ontosight.ai |

| Pyrazolidin-3-one Derivatives | Antimicrobial (Antibacterial, Antifungal) | |

| Pyrazolidin-3-one Derivatives | Anticonvulsant | |

| Pyrazolidin-3-one Derivatives | Antidepressant | |

| Pyrazolidin-3-one Derivatives | Neuroprotective |

Identification of Remaining Research Gaps and Challenges

Despite the foundational knowledge of pyrazolidinones, significant research gaps exist specifically for the 1-(2-Chlorobenzoyl)pyrazolidin-3-one isomer.

Lack of Specific Biological Screening: There is a notable absence of published, comprehensive biological screening data for 1-(2-Chlorobenzoyl)pyrazolidin-3-one. While its analogues show promise, the specific activity profile of this compound across various assays (e.g., anti-inflammatory, antimicrobial, anticancer, neurological) remains undetermined.

Mechanism of Action: For the broader pyrazolidinone class, the precise molecular mechanisms underlying their observed biological effects are often not fully elucidated. For 1-(2-Chlorobenzoyl)pyrazolidin-3-one, no mechanism-of-action studies have been reported, representing a critical gap in understanding its potential therapeutic value.

Structure-Activity Relationship (SAR) Studies: The influence of the 2-chloro substitution on the benzoyl ring, as compared to other isomers (e.g., 3-chloro, 4-chloro) or other substituents, has not been systematically investigated. A detailed SAR study is necessary to understand how the position of the halogen atom affects efficacy and selectivity.

Pharmacokinetic Profile: There is no available data on the absorption, distribution, metabolism, and excretion (ADME) properties of 1-(2-Chlorobenzoyl)pyrazolidin-3-one. This information is crucial for assessing its drug-likeness and potential for in vivo applications.

Computational and In Silico Studies: While some related heterocyclic compounds have been the subject of computational docking and modeling, specific in silico studies for 1-(2-Chlorobenzoyl)pyrazolidin-3-one to predict its potential biological targets are lacking.

Future Trajectories for Academic and Pre-Clinical Research on 1-(2-Chlorobenzoyl)pyrazolidin-3-one and its Analogues

Future research should be directed at systematically addressing the identified gaps to unlock the potential of this compound and its derivatives.

Academic Research Trajectories:

Systematic Synthesis and Characterization: A primary focus should be the synthesis of a library of analogues with varied substituents on the benzoyl ring and the pyrazolidinone core. This would enable comprehensive SAR studies.

Broad-Spectrum Biological Screening: The compound and its newly synthesized analogues should undergo extensive in vitro screening against a diverse panel of biological targets. Based on the activities of the parent scaffold, initial efforts could focus on anti-inflammatory pathways (e.g., COX/LOX enzyme inhibition), antimicrobial assays against a range of pathogens, and screening against cell lines for anticancer potential. mdpi.com

Mechanism of Action Elucidation: For any promising activities identified, subsequent studies must focus on elucidating the mechanism of action. This would involve target identification, validation, and investigation of downstream signaling pathways. For example, if anti-inflammatory effects are observed, studies could investigate the inhibition of pro-inflammatory cytokines or enzymes like phosphodiesterase 4 (PDE4). mdpi.com

Computational Modeling: In silico docking studies could be employed to predict binding affinities to various biological targets, helping to prioritize experimental work and rationalize observed biological activities.

Pre-Clinical Research Trajectories:

Lead Optimization: Following the identification of a promising biological activity, a lead optimization program should be initiated. This would involve iterative chemical synthesis to improve potency, selectivity, and drug-like properties.

Pharmacokinetic Profiling: In vitro and in vivo ADME studies will be essential to determine the pharmacokinetic profile of lead compounds. This includes assessing metabolic stability, cell permeability, and plasma protein binding.

In Vivo Efficacy Models: Promising candidates must be evaluated in relevant animal models of disease. For instance, if anti-inflammatory activity is confirmed in vitro, efficacy would need to be tested in models such as carrageenan-induced paw edema. mdpi.com

Exploration of Novel Therapeutic Areas: Given the diverse activities of nitrogen-containing heterocycles, research could expand into novel areas. The structural similarity to compounds with known vasorelaxant or cholinesterase inhibitory activities suggests that these could be potential, unexplored applications for this scaffold. mdpi.comnih.gov

By systematically pursuing these research avenues, the scientific community can fully characterize the therapeutic potential of 1-(2-Chlorobenzoyl)pyrazolidin-3-one and its analogues, potentially leading to the development of new and effective therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.